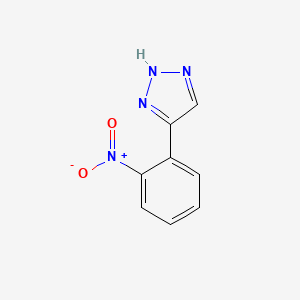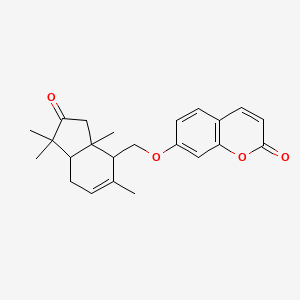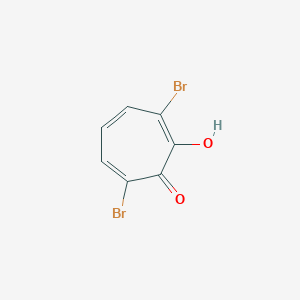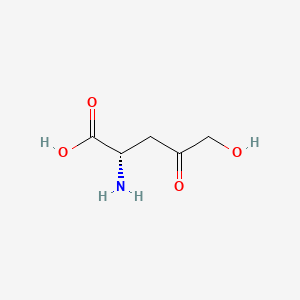
5-Hydroxy-4-oxonorvaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-oxonorvaline is a non-proteinogenic amino acid known for its significant biological activities. It is a derivative of norvaline and has been isolated from various Streptomyces species. This compound exhibits interesting antifungal and antitubercular properties, making it a subject of extensive scientific research .
Preparation Methods
The synthesis of 5-Hydroxy-4-oxonorvaline involves a stereoselective approach. One common method starts with (S)-allylglycine, which undergoes asymmetric transfer allylation using a Corey catalyst derived from cinchonidine. This process yields the desired compound with high enantiomeric excess . The reaction conditions typically involve phase transfer catalysis and the use of specific reagents to ensure the desired stereochemistry.
Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
5-Hydroxy-4-oxonorvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding keto acids, while reduction can yield hydroxy derivatives .
Scientific Research Applications
5-Hydroxy-4-oxonorvaline has a wide range of scientific research applications:
Mechanism of Action
The antifungal activity of 5-Hydroxy-4-oxonorvaline is primarily due to its inhibition of homoserine dehydrogenase. The compound forms a covalent adduct with the nicotinamide ring of NAD, leading to potent inhibition of the enzyme. This mechanism disrupts the synthesis of essential amino acids, thereby inhibiting fungal growth . The molecular interactions involved in stabilizing the (HON•NAD)-adduct are crucial for its antifungal efficacy.
Comparison with Similar Compounds
5-Hydroxy-4-oxonorvaline is unique compared to other similar compounds due to its specific biological activities and mechanism of action. Similar compounds include:
Norvaline: A non-proteinogenic amino acid with potential cognitive benefits and metabolic regulation properties.
ɣ-Oxonorvaline: Used for site-specific protein modification by attaching an amino acid containing an electrophilic ketone side chain.
ɣ-Hydroxynorvaline: Exhibits antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
CAS No. |
117404-54-3 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
(2S)-2-amino-5-hydroxy-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)/t4-/m0/s1 |
InChI Key |
FRTKOPTWTJLHNO-BYPYZUCNSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)CO |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)
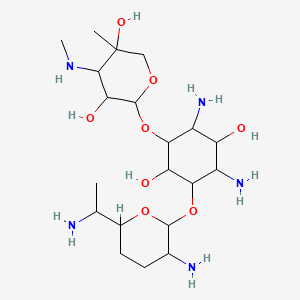

![2-{[(E)-(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzamide](/img/structure/B14161589.png)
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
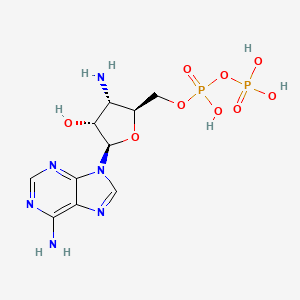
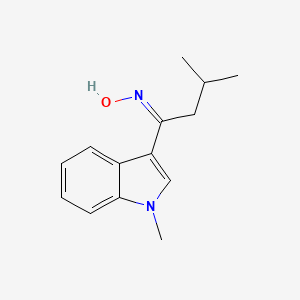


![methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate](/img/structure/B14161621.png)
![17-acetyl-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-16-carbonitrile](/img/structure/B14161631.png)
